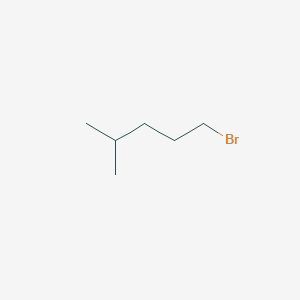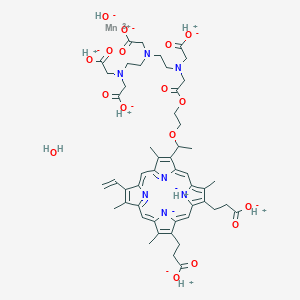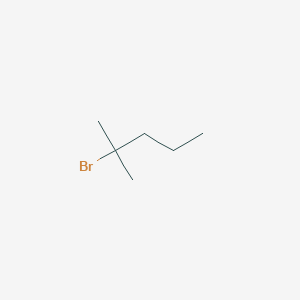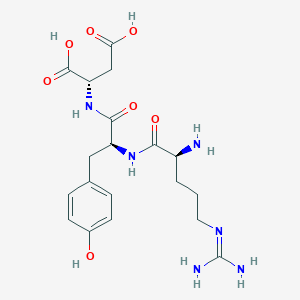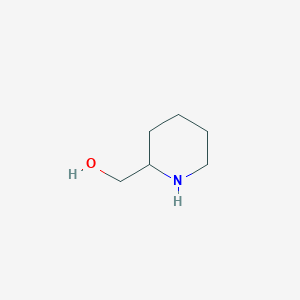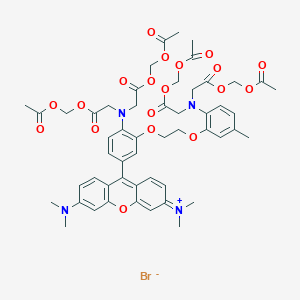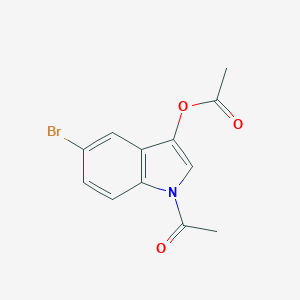
1-Acetyl-5-bromo-1H-indol-3-yl acetate
描述
1-Acetyl-5-bromo-1H-indol-3-yl acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The presence of the acetyl group at the 1-position and a bromo substituent at the 5-position on the indole ring can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in synthesis and drug design.
Synthesis Analysis
The synthesis of indole derivatives such as 1-acetyl-1H-indol-3-yl acetate has been reported to be efficiently achieved through microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. The process involves the use of acetic anhydride and triethylamine as the base, followed by microwave irradiation, which provides the target compound in moderate yields . Although the specific synthesis of 1-acetyl-5-bromo-1H-indol-3-yl acetate is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis by incorporating a bromine substituent at the appropriate step in the reaction sequence.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-acetyl-5-bromo-1H-indol-3-yl acetate, they do provide insights into the structural analysis of related compounds. For instance, the structural parameters of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were determined using both experimental and theoretical methods, including X-ray crystallography and quantum chemical calculations . Similar techniques could be employed to elucidate the molecular structure of 1-acetyl-5-bromo-1H-indol-3-yl acetate, providing valuable information on bond lengths, angles, and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of indole derivatives is influenced by the substituents on the indole ring. The paper discussing 1-acetyl-2-bromo-3-indolinone, a related compound, highlights its utility as an intermediate in the synthesis of various azoloindoles, demonstrating the potential for brominated indoles to participate in heterocyclic compound formation . This suggests that 1-acetyl-5-bromo-1H-indol-3-yl acetate could also serve as a versatile intermediate in the synthesis of novel organic compounds, possibly with pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are crucial for their practical applications. Although the specific properties of 1-acetyl-5-bromo-1H-indol-3-yl acetate are not provided, related studies on indole compounds have employed spectroscopic techniques such as FT-IR, NMR, and UV-Vis to characterize these properties . Additionally, quantum chemical calculations can predict various properties, including electronic structure, NBO analysis, and MEP surface analysis, which are essential for understanding the reactivity and interaction of the compound with biological targets .
科学研究应用
Microwave-Assisted Synthesis : A study by Parshotam et al. (2016) highlights an efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetate and its derivatives. This method involves cyclisation and decarboxylation of certain acids, leading to the synthesis of 1-acetyl-1H-indol-3-yl acetate in yields ranging from 34-71% (Parshotam, Brazier, Bovill, & Osborn, 2016).
Enantioselective Acetylation : Borowiecki et al. (2017) describe an enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 1-acetyl-5-bromo-1H-indol-3-yl acetate, used to achieve both antipodes of N-(β-hydroxypropyl)indoles. This study emphasizes the influence of enzyme type and organic solvent on the enantioselectivity and conversion rates of these resolutions (Borowiecki, Dranka, & Ochal, 2017).
Biological Evaluation : Muralikrishna et al. (2014) focused on synthesizing, characterizing, and screening the biological activity of derivatives containing the 1-acetyl-5-bromo-1H-indol-3-yl acetate moiety. The study involves synthesizing Schiff base thiazole derivatives and testing their antimicrobial activity using the agar disc-diffusion method (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).
Reactions and Biological Activity : Attaby et al. (2007) explored the synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives. They investigated the interaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde leading to derivatives with potential antimicrobial activity (Attaby, Ramla, & Gouda, 2007).
Photochemical Reactions : Celewicz (1995) studied the photochemical reactions of 5-bromocytosine derivatives with Nα-acetyl-L-tryptophan N-ethylamide, leading to the formation of unique photoproducts involving the indole ring. This research can contribute to understanding the chemical interactions under photochemical conditions (Celewicz, 1995).
安全和危害
未来方向
属性
IUPAC Name |
(1-acetyl-5-bromoindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRIDJAGAYGJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187292 | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-1H-indol-3-yl acetate | |
CAS RN |
33588-54-4 | |
| Record name | 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33588-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-5-bromoindolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-5-BROMOINDOLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

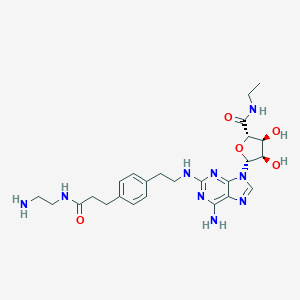
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
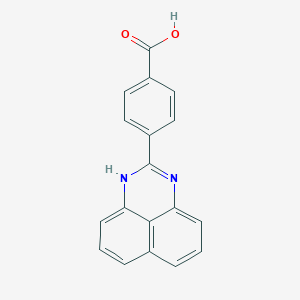
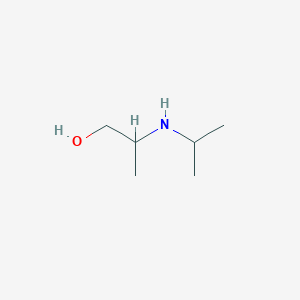
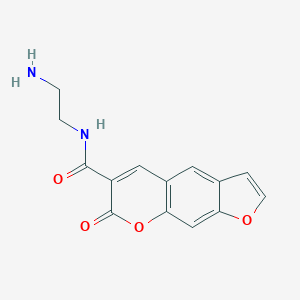
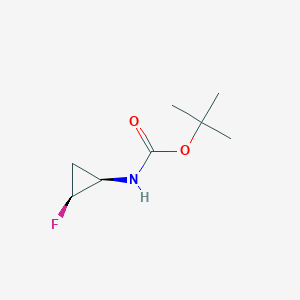
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
